tert-butyl ((1R,3S)-3-iodocyclopentyl)carbamate
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Overview
Description
tert-Butyl ((1R,3S)-3-iodocyclopentyl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1R,3S)-3-iodocyclopentyl)carbamate typically involves the reaction of a cyclopentyl derivative with an iodine source under specific conditions. One common method includes the use of tert-butyl carbamate as a starting material, which undergoes iodination in the presence of an iodine reagent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,3S)-3-iodocyclopentyl)carbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide could produce an iodinated alcohol.
Scientific Research Applications
tert-Butyl ((1R,3S)-3-iodocyclopentyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((1R,3S)-3-iodocyclopentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, allowing for selective reactions at other sites. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog without the cyclopentyl and iodine substituents.
tert-Butyl ((1S,3S)-3-aminocyclohexyl)carbamate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
tert-Butyl (3-aminopropyl)carbamate: Contains a linear propyl chain instead of a cyclic structure.
Uniqueness
tert-Butyl ((1R,3S)-3-iodocyclopentyl)carbamate is unique due to the presence of the iodine atom and the specific stereochemistry of the cyclopentyl ring
Properties
Molecular Formula |
C10H18INO2 |
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Molecular Weight |
311.16 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S)-3-iodocyclopentyl]carbamate |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |
InChI Key |
GRNDJAZYGAFGDV-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)I |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)I |
Origin of Product |
United States |
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